molecular formula C10H10BrClO3 B2859407 Ethyl 2-(2-bromo-4-chlorophenoxy)acetate CAS No. 364601-89-8

Ethyl 2-(2-bromo-4-chlorophenoxy)acetate

Cat. No.: B2859407
CAS No.: 364601-89-8
M. Wt: 293.54
InChI Key: ZDKRLCFOMIXWJL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-chlorophenoxy)acetate is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate typically involves the esterification of 2-(2-bromo-4-chlorophenoxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of 2-(2-bromo-4-chlorophenoxy)acetic acid.

    Reduction: Formation of 2-(2-bromo-4-chlorophenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(2-bromo-4-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 2-(2-bromo-4-chlorophenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:

    Ethyl 2-(4-bromo-2-chlorophenoxy)acetate: Similar structure but different substitution pattern on the phenyl ring.

    Ethyl 2-(2-bromo-4-fluorophenoxy)acetate: Fluorine substitution instead of chlorine.

    Ethyl 2-(2-bromo-4-methylphenoxy)acetate: Methyl substitution instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKRLCFOMIXWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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